molecular formula C19H22ClN3OS B2773784 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide CAS No. 450341-23-8

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide

Cat. No. B2773784
CAS RN: 450341-23-8
M. Wt: 375.92
InChI Key: JOUZPDKCMWBHRD-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses, such as whether it’s used in medical treatments, manufacturing processes, or research .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction (like temperature or pressure), and the steps of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at what conditions cause it to react, what products are formed, and how fast the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • A study focused on synthesizing novel heterocyclic compounds, including derivatives similar to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide, found these compounds to have significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, these compounds demonstrated in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Activity

  • Another study synthesized new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which showed high biological activity against various microorganisms. This suggests the potential antimicrobial applications of compounds structurally related to this compound (Aly, Saleh, & Elhady, 2011).

Novel Anticancer Agents

  • Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which are structurally analogous, revealed that some compounds exhibited higher anticancer activity than the reference drug, doxorubicin. These compounds also showed good to excellent antimicrobial activity, further emphasizing their potential in cancer therapy and as antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

  • A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives (related to the chemical ) demonstrated significant antioxidant activity. This highlights the potential use of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Mechanism of Action

For compounds used in biological systems (like drugs or pesticides), the mechanism of action describes how the compound affects the system at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUZPDKCMWBHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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